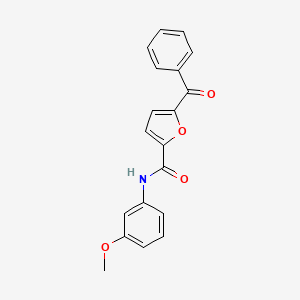

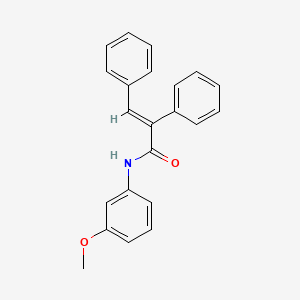

![molecular formula C18H14ClFN2O2 B5597876 3-氯-1-(2,3-二甲苯基)-4-[(4-氟苯基)氨基]-1H-吡咯-2,5-二酮](/img/structure/B5597876.png)

3-氯-1-(2,3-二甲苯基)-4-[(4-氟苯基)氨基]-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolopyrrole diones involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is a common method for forming carbon-carbon bonds between aromatic compounds. This method allows for the introduction of various substituents into the pyrrolopyrrole core, affecting the physical and chemical properties of the resulting compounds (Zhang & Tieke, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione" has been determined using X-ray crystallography. These studies reveal that such molecules often adopt non-planar geometries due to steric hindrance between substituents, which can influence their optical and electronic properties (Ming-zhi et al., 2005).

Chemical Reactions and Properties

Pyrrolopyrrole diones undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions can be utilized to further modify the core structure or introduce additional functional groups, expanding the range of possible applications of these compounds (Tsupak et al., 1994).

Physical Properties Analysis

The physical properties of pyrrolopyrrole diones, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of the substituents on the core structure. These compounds are generally soluble in common organic solvents, which is crucial for their processing and application in various fields (I. Fujii et al., 2002).

Chemical Properties Analysis

Pyrrolopyrrole diones exhibit a range of chemical properties, including photoluminescence, which makes them attractive for use in light-emitting devices and as pigments. The electronic structure and conjugation within the molecule play a key role in determining these properties, with potential applications in optoelectronic devices and materials science (Beyerlein & Tieke, 2000).

科学研究应用

光环化和合成

吡咯衍生物因其独特的光环化特性而备受关注。Košmrlj 和 Šket (2007) 描述了 2-卤代取代的 1,3-二芳基丙烷-1,3-二酮的光化学行为,重点介绍了卤素原子和给电子基团对环化途径的影响,在特定条件下导致黄酮的形成 (Košmrlj & Šket, 2007)。类似地,已经报道了包含氯和氟基团以及吡咯烷二酮的化合物的合成和结构测定,展示了使用这些基序可实现的多样化合成途径和晶体结构 (黄明志等,2005)。

光致发光材料

吡咯衍生物已在光致发光材料的开发中找到应用。Beyerlein 和 Tieke (2000) 合成了含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯和亚苯基单元的 π-共轭聚合物,证明了它们在电子应用中的潜力,因为它们具有强光致发光和良好的溶解性 (Beyerlein & Tieke, 2000)。

化学合成和功能化

在化学合成中,吡咯衍生物作为构建复杂分子的关键中间体。Yin 等人。(2008) 开发了一种合成取代的 2-氨基-5-氯噻吩的新方法,使用吡咯作为胺保护基,说明了吡咯衍生物在合成化学中的多功能性 (Yin 等,2008)。

药物研究

吡咯衍生物在药物研究中也发挥着重要作用。Kuznietsova 等人。(2019) 合成了吡咯衍生物作为潜在的抗癌治疗剂,阐明了它们的机制和安全性。这些化合物对参与癌症进展的蛋白激酶表现出有希望的活性,突出了吡咯衍生物的治疗潜力 (Kuznietsova 等,2019)。

电子和光学材料

此外,吡咯衍生物因其在电子和光学材料中的应用而受到探索。Luo 等人。(2015) 设计并合成了基于 1,8-萘酰亚胺衍生物的红光发射荧光团,证明了它们在有机发光二极管 (OLED) 应用中的效用,因为它们具有优异的发射特性以及电子滤波器和倍频电路的潜力 (Luo 等,2015)。

属性

IUPAC Name |

3-chloro-1-(2,3-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-10-4-3-5-14(11(10)2)22-17(23)15(19)16(18(22)24)21-13-8-6-12(20)7-9-13/h3-9,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGNIUMKNVGEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

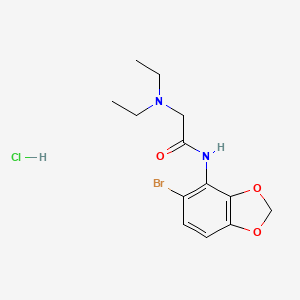

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)

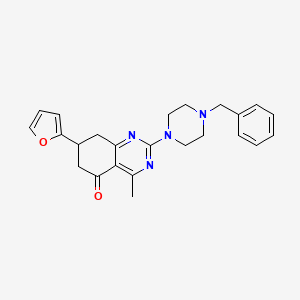

![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)

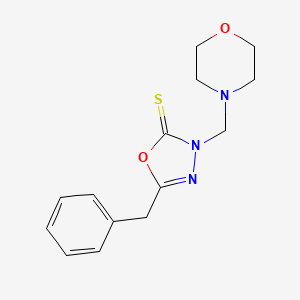

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)